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Compound of Interest

Compound Name: LY2812223

Cat. No.: B608721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two investigational metabotropic

glutamate receptor agonists, LY2812223 and pomaglumetad methionil. Both compounds

represent a departure from traditional dopaminergic and serotonergic antipsychotic

pharmacology by targeting the glutamatergic system, a key pathway implicated in the

pathophysiology of schizophrenia and other neuropsychiatric disorders. This document

summarizes their distinct pharmacological profiles, preclinical efficacy, and clinical findings to

date, offering a comprehensive resource for researchers in the field.
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Feature LY2812223
Pomaglumetad Methionil
(LY2140023)

Primary Target Preferential mGluR2 Agonist mGluR2 / mGluR3 Agonist

Development Status
Preclinical / Phase I (as

prodrug LY2979165)

Development Halted (Failed

Phase III trials)

Key Characteristic
Selective for mGluR2 over

mGluR3

Prodrug of the active moiety

LY404039

Clinical Efficacy Not yet established

Failed to meet primary

endpoints in pivotal Phase III

trials for schizophrenia

Quantitative Data Summary
The following tables provide a comparative summary of the available quantitative data for

LY2812223 and the active metabolite of pomaglumetad methionil, LY404039.

Table 1: In Vitro Receptor Binding and Functional
Activity
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Parameter LY2812223
LY404039 (Active form of
Pomaglumetad Methionil)

Binding Affinity (Ki)
mGluR2: 144 nM mGluR3: 156

nM[1]

mGluR2 (human): 149 nM

mGluR3 (human): 92 nM[2]

Functional Activity (EC50/IC50)

mGluR2: Potent agonist

(specific EC50 values not fully

available in public domain)

mGluR3: Low to no agonist

activity in some assays, partial

agonism in others[3]

Potent agonist at both mGluR2

and mGluR3 (specific EC50

values not consistently

reported in public domain)

GTPγS Assay
Partial agonist in native brain

tissue membranes[3]
Data not available

cAMP Assay

Near maximal agonist

response at mGluR2; no

functional agonist activity at

mGluR3 in most formats[3]

Potently inhibited forskolin-

stimulated cAMP formation[4]

Table 2: Pharmacokinetic Parameters
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Parameter
LY2812223 (from prodrug
LY2979165)

Pomaglumetad Methionil &
LY404039

Bioavailability

Data for LY2812223 not

directly available. Prodrug

LY2979165 is orally

administered.

Pomaglumetad Methionil

(prodrug): ~49% (oral)[5]

Half-life (t1/2)
Data for LY2812223 not

directly available.

Pomaglumetad Methionil: 1.5–

2.4 hours LY404039 (active

metabolite): 2–6.2 hours[5]

Cmax / Tmax

Following single doses of

LY2979165, plasma

concentrations of LY2812223

were approximately four-fold

higher than the in vitro EC50

value.[6]

Data not readily available.

Protein Binding Data not available. Minimal[5]

Table 3: Clinical Efficacy in Schizophrenia
(Pomaglumetad Methionil)
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Clinical Trial Key Findings

Phase III (NCT01328093) vs. Aripiprazole (24

weeks)

Primary Endpoint (Weight Gain): Significantly

less weight gain with pomaglumetad methionil

(-2.8 kg vs. +0.4 kg with aripiprazole)[7][8].

Secondary Endpoint (PANSS Total Score):

Aripiprazole showed significantly greater

improvement (-15.58 vs. -12.03 with

pomaglumetad methionil)[7][8]. Adverse Events:

Higher rates of serious adverse events (8.2%

vs. 3.1%) and discontinuation due to adverse

events (16.2% vs. 8.7%) with pomaglumetad

methionil. Nausea was more common with

pomaglumetad methionil, while akathisia and

dyspepsia were more common with

aripiprazole[8].

Other Phase III Trials

Failed to meet primary efficacy endpoints,

leading to the discontinuation of its development

for schizophrenia[3].

Phase II (Adjunctive Therapy)

Did not meet its primary endpoint when used as

an adjunctive treatment with atypical

antipsychotics[3].

Signaling Pathways and Experimental Workflows
Glutamatergic Signaling and mGluR2/3 Modulation
The following diagram illustrates the proposed mechanism of action for mGluR2/3 agonists in

the context of schizophrenia. Excessive glutamate release is hypothesized to contribute to the

symptoms of the disorder. Presynaptic mGluR2 and mGluR3 act as autoreceptors, and their

activation by agonists like LY404039 (from pomaglumetad methionil) or LY2812223 leads to an

inhibition of adenylyl cyclase, a decrease in cAMP levels, and ultimately a reduction in

glutamate release.
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Figure 1: Simplified signaling pathway of mGluR2/3 agonists.

Experimental Workflow: GTPγS Binding Assay
This diagram outlines the general workflow for a GTPγS binding assay, a functional assay used

to determine the activity of G-protein coupled receptor (GPCR) agonists.
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Figure 2: General workflow for a GTPγS binding assay.

Detailed Experimental Protocols
GTPγS Functional Binding Assay
This protocol is a generalized procedure for assessing the agonist activity of compounds like

LY2812223 at mGluR2/3 receptors, based on standard methodologies.
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Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound in

stimulating [35S]GTPγS binding to G-proteins coupled to mGluR2/3.

Materials:

Cell membranes prepared from cells stably expressing human mGluR2 or mGluR3.

[35S]GTPγS (specific activity ~1250 Ci/mmol).

GTPγS (unlabeled).

GDP.

Test compound (e.g., LY2812223).

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

Scintillation cocktail.

96-well filter plates and vacuum manifold.

Procedure:

Thaw frozen cell membranes on ice and resuspend in assay buffer to a final concentration of

10-20 µg protein per well.

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add in the following order:

Assay buffer.

Test compound or vehicle.

GDP to a final concentration of 10 µM.

Cell membranes.

Pre-incubate the plate for 15-20 minutes at 30°C.
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Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

Incubate for 60 minutes at 30°C with gentle agitation.

Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Allow the filters to dry, then add scintillation cocktail to each well.

Count the radioactivity in a scintillation counter.

Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

Data are analyzed using non-linear regression to determine EC50 and Emax values.

cAMP Functional Assay
This protocol describes a general method for measuring the inhibition of adenylyl cyclase

activity by mGluR2/3 agonists.

Objective: To determine the potency (IC50) of a test compound in inhibiting forskolin-stimulated

cAMP production.

Materials:

CHO-K1 cells stably expressing human mGluR2 or mGluR3.

Forskolin.

Test compound (e.g., LY404039).

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Cell culture medium.

Stimulation buffer.

Procedure:
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Plate the cells in a 96-well plate and grow to confluence.

On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate

for 30 minutes at 37°C.

Add serial dilutions of the test compound to the wells and incubate for 15 minutes.

Stimulate the cells with forskolin (e.g., 1 µM final concentration) to induce cAMP production

and incubate for 30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP concentration according to the

manufacturer's instructions for the chosen cAMP assay kit.

Data are normalized to the response with forskolin alone (100%) and basal levels (0%).

Non-linear regression is used to calculate the IC50 value for the inhibition of cAMP

production.

In Vivo Electrophysiology in a Neurodevelopmental
Model of Schizophrenia (MAM Model)
This protocol is based on studies investigating the effects of mGluR2/3 agonists on dopamine

neuron activity in the methylazoxymethanol acetate (MAM) rat model of schizophrenia.

Objective: To assess the effect of a test compound on the spontaneous firing rate and

population activity of ventral tegmental area (VTA) dopamine neurons.

Animals:

Adult male Sprague-Dawley rats treated with methylazoxymethanol acetate (MAM) on

gestational day 17. Saline-treated rats serve as controls.

Procedure:

Anesthetize the rat (e.g., with chloral hydrate or isoflurane) and place it in a stereotaxic

frame.
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Administer the test compound (e.g., pomaglumetad methionil) or vehicle via intraperitoneal

injection.

Drill a burr hole over the VTA.

Lower a recording electrode into the VTA.

Identify dopamine neurons based on their characteristic electrophysiological properties (e.g.,

slow firing rate, long-duration action potentials, and burst firing).

Record the spontaneous activity of single dopamine neurons for a baseline period.

After a stabilization period post-drug administration, record from a series of neurons along

multiple electrode tracks through the VTA.

Analyze the data to determine the number of spontaneously active dopamine neurons per

track (population activity) and the average firing rate and burst firing of the recorded neurons.

Compare the results between treatment groups (vehicle vs. drug) in both MAM and control

animals.

Concluding Remarks
LY2812223 and pomaglumetad methionil, while both targeting the mGluR2/3 system, exhibit

distinct pharmacological profiles that have translated into different clinical outcomes.

Pomaglumetad methionil, a non-selective mGluR2/3 agonist, showed initial promise but

ultimately failed to demonstrate sufficient efficacy in a broad population of patients with

schizophrenia in large-scale clinical trials. In contrast, LY2812223, with its preference for the

mGluR2 subtype, represents a more targeted approach. The partial agonist activity of

LY2812223 in native brain tissue may also offer a differentiated therapeutic window.

The journey of pomaglumetad methionil underscores the complexities of translating preclinical

findings in the glutamatergic modulation of psychosis to clinical success. The ongoing

investigation of more selective compounds like LY2812223 will be crucial in determining the

therapeutic potential of targeting specific mGlu receptor subtypes for the treatment of

schizophrenia and other CNS disorders. Further research is warranted to fully elucidate the

clinical implications of preferential mGluR2 agonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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